molecular formula C20H17ClFN3O2 B2760531 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 921852-11-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

Numéro de catalogue: B2760531
Numéro CAS: 921852-11-1
Poids moléculaire: 385.82
Clé InChI: DSPKIBMHFRCKQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆ClN₃O₂
  • Molecular Weight : 329.77 g/mol
  • CAS Number : 1219583-84-2

The compound features a pyridazinone ring, chlorophenyl and fluorophenyl substituents, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells.
  • Receptor Modulation : It may also act as a modulator of specific receptors, influencing cellular signaling pathways that are critical for tumor growth and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values observed in these studies:

Cell Line IC₅₀ (µM) Reference
HepG2 (liver cancer)1.30
MDA-MB-231 (breast cancer)0.95
A549 (lung cancer)1.50

These results indicate that the compound exhibits potent activity against solid tumors, with lower IC₅₀ values signifying higher efficacy.

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound significantly increased the rate of apoptosis in HepG2 cells, demonstrating a dose-dependent effect:

Concentration (µM) Apoptosis Rate (%)
Control5.83
114.08
319.11
928.83

This data suggests that apoptosis plays a crucial role in the compound's mechanism of action against cancer cells.

Case Studies

  • Study on HepG2 Cells : A comprehensive study assessed the effects of the compound on HepG2 liver cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through G2/M phase arrest. The study concluded that this compound could be a promising candidate for liver cancer therapy due to its potent antitumor properties .
  • Combination Therapy Studies : Further investigations explored the compound's efficacy in combination with other chemotherapeutics such as taxol and camptothecin, showing enhanced anticancer activity when administered together, suggesting potential for combination therapy strategies in clinical settings .

Propriétés

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-5-3-15(4-6-16)18-9-10-20(27)25(24-18)12-11-23-19(26)13-14-1-7-17(22)8-2-14/h1-10H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKIBMHFRCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.